molecular formula C14H18N2O3S2 B2800564 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide CAS No. 1164457-38-8

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide

Cat. No. B2800564
CAS RN: 1164457-38-8
M. Wt: 326.43
InChI Key: LRPUGRUADGIQIL-PFONDFGASA-N
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Description

“(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pentanamide” is a chemical compound with the molecular formula C9H10N2O2S2 . It is related to the class of compounds known as benzo[d]thiazoles, which are heterocyclic compounds containing a benzene fused to a thiazole ring .

Scientific Research Applications

Coordinative Versatility in Metal Complexes

  • The study by Alzuet et al. (1999) discusses the coordinative versatility of benzolamide (a compound with a similar sulfonyl moiety) in zinc and copper model compounds, revealing insights into their potential as bioinorganic models and their electronic properties. This research suggests that similar compounds might also exhibit interesting coordinative behaviors with metal ions, which could have implications in catalysis, material science, and bioinorganic chemistry (Alzuet et al., 1999).

Photodynamic Therapy Applications

  • Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups, including thiadiazolyl moieties, showing high singlet oxygen quantum yield. These compounds are highlighted for their potential in photodynamic therapy (PDT) for cancer treatment, suggesting that similar sulfonamide and thiadiazole derivatives could be explored for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Chandrappa et al. (2008) explored the synthesis and in vitro antiproliferative activity of novel thiazolidine-2,4-dione derivatives against various human cancer cell lines. Given the structural similarity with thiazole derivatives, this research suggests potential pathways to explore for the design of anticancer agents (Chandrappa et al., 2008).

Antimicrobial and Antitubercular Agents

  • Kumar et al. (2013) synthesized novel sulfonyl derivatives exhibiting significant antibacterial, antifungal, and antitubercular activities. The study underscores the utility of sulfonyl and thiazole moieties in the development of new antimicrobial agents, suggesting a potential area of application for similar compounds (Kumar, Prasad, & Chandrashekar, 2013).

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-4-5-6-13(17)15-14-16(2)11-8-7-10(21(3,18)19)9-12(11)20-14/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPUGRUADGIQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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